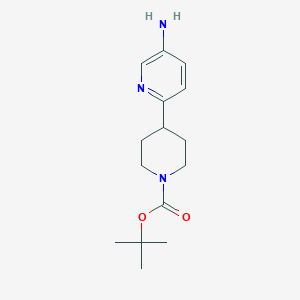

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFBFTRNOMROEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate typically involves:

- Formation of the piperidine-pyridine linkage

- Introduction of the tert-butyl carbamate (Boc) protective group on the piperidine nitrogen

- Reduction of nitro precursors to the corresponding amino derivatives

The synthetic route often starts with a halogenated aminopyridine or nitropyridine derivative coupled to a piperidine scaffold, followed by protective group introduction and functional group transformations.

Photocatalytic One-Step Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Analogous Methodology)

While direct literature on this compound is limited, closely related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been synthesized via an innovative photocatalytic method that can inform preparation strategies:

-

- 2-aminopyridine

- Piperazine-1-tert-butyl formate

- Acridine salt as a visible-light photocatalyst

- 2,2,6,6-Tetramethylpiperidine-N-oxide as oxidant

- Anhydrous dichloroethane as solvent

- Oxygen atmosphere

- Blue LED irradiation for 10 hours

Process:

The reaction mixture is irradiated under oxygen with blue LED light, facilitating a one-step coupling to form the target compound with high yield (~95%). This method avoids heavy metals and harsh conditions, offering an environmentally friendly and cost-effective route.Outcome:

The product is isolated by filtration and column chromatography, yielding a colorless white solid confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Reduction of Nitro Precursors to Amino Derivatives

A widely used classical approach to obtain this compound involves:

- Starting Material: tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate or related nitro-substituted derivatives

-

- Catalytic hydrogenation using 5-10% palladium on activated carbon (Pd/C)

- Solvents such as ethanol or ethyl acetate

- Hydrogen pressure ranging from ~20 to 60 psi

- Reaction times between 2 to 3 hours at room temperature or slightly elevated temperatures

Work-Up:

After hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude amine product is purified by crystallization, often from ethyl acetate/n-hexane mixtures.Yields:

This method typically affords the amino compound in good yields (~80-90%) with high purity suitable for further synthetic applications.

Grignard Addition Route for Piperidine Derivatives

Another documented synthetic method for related compounds involves:

- Step 1: Formation of Grignard reagent from fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate via halogen/magnesium exchange using isopropyl magnesium chloride-lithium chloride complex

- Step 2: Addition of this Grignard reagent to N-tert-butyloxycarbonyl-4-piperidone to yield a hydroxy-substituted intermediate

- Step 3: Further transformations to obtain the target tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

This multi-step approach allows precise control over substitution patterns and stereochemistry but is more complex and resource-intensive.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield | Notes |

|---|---|---|---|---|---|

| Photocatalytic One-Step Coupling | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide | Blue LED irradiation, O2 atmosphere, dichloroethane, 10 h | One-step, mild, eco-friendly, high yield | ~95% | Avoids heavy metals, scalable |

| Catalytic Hydrogenation Reduction | Nitro precursor, Pd/C catalyst, H2 gas, ethanol or EtOAc, 20-60 psi, 2-3 h | Mild, straightforward | Good yield, widely used | 80-90% | Requires nitro precursor synthesis |

| Grignard Addition to Piperidone | Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, isopropyl magnesium chloride-lithium chloride, N-Boc-4-piperidone | Organometallic addition, inert atmosphere | Precise substitution control | Not specified | Multi-step, complex |

Analytical Confirmation and Purity Assessment

- Nuclear Magnetic Resonance (NMR): Confirms the presence of Boc group, amino substitution, and piperidine ring integrity.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy.

- Chromatography (HPLC, Column Chromatography): Used for purification and purity assessment.

- Infrared Spectroscopy (FTIR): Identifies characteristic functional groups (e.g., N-H stretch for amino groups, C=O stretch for carbamate).

Research Findings and Practical Considerations

- The photocatalytic method represents a significant advance in green chemistry for such heterocyclic compounds, reducing byproduct formation and improving yield.

- Catalytic hydrogenation remains a robust and reliable method for converting nitro groups to amines, critical for preparing the amino-substituted target.

- Scale-up considerations favor photocatalytic and hydrogenation methods due to their operational simplicity and safety.

- Protective group strategies (Boc) are essential to prevent undesired side reactions during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products with different functional groups.

Scientific Research Applications

In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Automated reactors and continuous flow processes are often used for large-scale synthesis.

Chemistry

Tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions expands its utility in developing new compounds.

Biology

Research has focused on the biological activities of this compound, particularly its interactions with enzymes and receptors. It is studied for potential enzyme inhibition and receptor binding activities, which may lead to novel therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It acts as a building block for drug development, particularly in creating new drugs targeting specific biological pathways.

Industry

The compound finds applications in the production of fine chemicals and as a building block for various industrial compounds. Its versatility makes it suitable for diverse applications across different sectors.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound show promise as enzyme inhibitors, potentially useful in treating diseases where enzyme modulation is beneficial.

- Pharmacological Development : Studies have demonstrated that modifications of this compound can lead to enhanced pharmacological profiles, making it a candidate for further drug development investigations.

- Synthesis of Complex Molecules : The compound has been successfully utilized as an intermediate in synthesizing more complex structures, showcasing its importance in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formulas.

Key Observations:

Substituent Position and Heterocycle Type: The 5-aminopyridin-2-yl group in the target compound distinguishes it from derivatives like tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, where the amino group is at the pyridine’s 2-position, and the heterocycle is piperazine instead of piperidine . Piperazine derivatives often exhibit enhanced solubility due to additional nitrogen atoms .

Functional Group Reactivity: The 5-amino group on pyridine enables nucleophilic substitutions (e.g., amide coupling), while the bromine in tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Pyrimidine-containing analogs (e.g., ) may exhibit stronger binding to biological targets like ATP-binding pockets due to their planar, electron-deficient aromatic systems .

Physicochemical Properties: The Boc group in all compounds increases hydrophobicity, but piperazine-based derivatives (e.g., ) are more polar than piperidine analogs due to additional nitrogen atoms . Brominated derivatives () have higher molecular weights and reduced solubility compared to amino-substituted analogs .

Biological Activity

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate (CAS Number: 346665-41-6) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine core substituted with a tert-butyl group and an aminopyridine moiety, which are known to influence its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 293.36 g/mol .

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including kinases and receptors involved in critical signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which play vital roles in cell signaling and regulation .

Inhibitory Activity

In studies focusing on kinase inhibition, this compound has shown potential as an inhibitor of GSK-3β (Glycogen synthase kinase 3 beta), which is implicated in various diseases, including cancer and neurodegenerative disorders. The IC50 value for GSK-3β inhibition is reported to be in the nanomolar range, indicating strong potency .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that this compound exhibits selective cytotoxic effects. For instance, in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound was tested at concentrations ranging from 0.1 to 100 µM. Results indicated that while some concentrations reduced cell viability significantly, others maintained high viability, suggesting a potential therapeutic window for further development .

Table 1: Biological Activity Summary

| Biological Activity | Value/Effect |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 293.36 g/mol |

| GSK-3β Inhibition IC50 | Low nanomolar range |

| Cytotoxicity in HT-22 Cells | Variable (0.1 - 100 µM) |

| Selectivity Index | Greater than 7 (specific) |

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Line | Cell Viability (%) |

|---|---|---|

| 0.1 | HT-22 | >90 |

| 1 | HT-22 | >80 |

| 10 | HT-22 | ~70 |

| 50 | HT-22 | ~50 |

| 100 | HT-22 | <30 |

Case Study 1: Inhibition of PD-L1 Interaction

In a study focusing on immune modulation, tert-butyl 4-(5-aminopyridin-2-yl)piperidine derivatives were tested for their ability to inhibit the PD-L1/PD-1 interaction. The compound demonstrated significant activity in rescuing mouse splenocytes from apoptosis at concentrations as low as 100 nM, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results indicated that at sub-toxic concentrations, the compound could enhance cell survival under stress conditions induced by hydrogen peroxide, highlighting its possible application in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, and how can purity be optimized?

- Synthesis : Common methods involve coupling reactions between protected piperidine derivatives and functionalized pyridine intermediates. For example, tert-butyl piperidine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Column chromatography (silica gel) is typically used for purification .

- Purity Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor reaction progress. Ensure anhydrous conditions and inert atmospheres (e.g., nitrogen) to minimize side reactions. Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane) can improve crystallinity .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms due to potential inhalation hazards .

- Storage : Store in a cool, dry environment (2–8°C) in airtight containers. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyloxycarbonyl (Boc) protecting group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR to confirm piperidine and pyridine ring geometries. Look for characteristic Boc group signals (e.g., 1.3–1.4 ppm for tert-butyl protons) .

- IR Spectroscopy : Identify amine (-NH₂) stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1720 cm⁻¹) from the Boc group .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., molecular ion peak at m/z 293.3 for C₁₅H₂₃N₃O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

- Approach :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Compare results with supplier-reported data (e.g., Kishida Chemical’s SDS) .

- Use computational modeling (e.g., DFT calculations) to predict reactive sites, such as the Boc group’s susceptibility to acidic hydrolysis .

Q. What strategies are effective for troubleshooting low yields in the final coupling step of its synthesis?

- Common Issues :

- Steric Hindrance : The tert-butyl group may impede coupling reactions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance efficiency .

- Side Reactions : Protect the 5-amino group on pyridine with temporary groups (e.g., trifluoroacetyl) to prevent undesired nucleophilic attacks .

Q. How can researchers evaluate the compound’s potential biological activity based on structural analogs?

- Methodology :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like kinases or GPCRs, leveraging structural similarities to piperidine-based inhibitors .

- SAR Studies : Compare with analogs (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) to identify critical functional groups for activity. For example, the 5-aminopyridin-2-yl moiety may enhance solubility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.